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Introduction
Dihomo-γ-linolenic acid (DGLA; 20:3, n-6) is a polyunsaturated fatty acid of significant interest

in the scientific and pharmaceutical communities due to its role as a precursor to potent anti-

inflammatory eicosanoids, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid

(15-HETrE).[1][2] Unlike its metabolite, arachidonic acid (ARA), which is a precursor to pro-

inflammatory molecules, DGLA and its derivatives exhibit anti-inflammatory, anti-proliferative,

and anti-thrombotic properties.[1] However, DGLA is not abundant in common dietary sources,

primarily existing as a transient intermediate in the metabolic pathway of omega-6 fatty acids.

[1] This guide provides an in-depth overview of the natural sources of DGLA, with a focus on

microbial production systems that have been optimized for high-yield production.

Natural Occurrences and Precursors
Direct natural sources of DGLA are scarce, with only trace amounts found in animal products.

[1] The primary route for obtaining DGLA is through the dietary intake and subsequent

metabolic conversion of its precursor, γ-linolenic acid (GLA; 18:3, n-6).[1] GLA is found in

higher concentrations in specific plant seed oils.

Table 1: Natural Sources of Gamma-Linolenic Acid (GLA) - The Precursor to DGLA
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Source Organism
GLA Content (% of total
fatty acids)

Borage Seed Oil Borago officinalis 18-26%

Blackcurrant Seed Oil Ribes nigrum 15-20%

Evening Primrose Oil Oenothera biennis 7-10%

Fungal Oils Various Fungi 23-26%

Data compiled from multiple sources.[1]

Microbial Production of Dihomo-γ-Linolenic Acid
The most promising and scalable sources of DGLA are microorganisms, particularly fungi and

microalgae. Through genetic engineering and optimization of fermentation/cultivation

conditions, these organisms can be induced to accumulate significant quantities of DGLA.

Fungal Production
The oleaginous fungus Mortierella alpina is a notable producer of ARA and has been

successfully engineered to produce high levels of DGLA. By creating a ∆5 desaturase-

defective mutant (strain S14), the metabolic pathway is blocked after DGLA synthesis, leading

to its accumulation.[3][4]

Table 2: DGLA Production in Mortierella alpina S14 (∆5 desaturase-defective mutant)
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Fermentation
Scale

Nitrogen
Source

DGLA Yield
(g/L)

DGLA (% of
total fatty
acids)

Other Major
Fatty Acids (%
of total)

50-L Jar

Fermenter
Soy Flour 8.1 43.1%

Palmitic (18.2%),

Stearic (7.9%),

Oleic (7.5%),

Linoleic (4.4%),

γ-Linolenic

(3.2%),

Arachidonic

(0.4%),

Lignoceric

(7.7%)

10-kL Industrial

Fermenter
Soy Flour 7.0 43.9%

Not specified in

detail

Data from industrial fermentation studies.[3][4]

Genetically modified strains of Aspergillus oryzae, a fungus generally recognized as safe

(GRAS), have also been developed to produce DGLA. By overexpressing Pythium ∆6-

desaturase and ∆6-elongase genes, these strains can achieve significant DGLA content.[5]

Table 3: DGLA Production in Engineered Aspergillus oryzae

Culture Medium
DGLA (% of total fatty
acids)

GLA (% of total fatty acids)

Cassava Starch Hydrolysate

with Mother Liquor
> 22% ~25%

Data from a study on engineered Aspergillus oryzae.[5]

Microalgal Production
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The microalga Lobosphaera incisa has emerged as a promising photosynthetic platform for

DGLA production. A ∆5-desaturase mutant strain, P127, is incapable of converting DGLA to

ARA, leading to the accumulation of DGLA, particularly under nitrogen starvation conditions.[6]

[7]

Table 4: DGLA Accumulation in Lobosphaera incisa P127 (∆5 desaturase mutant)

Cultivation Condition
DGLA Content (% of total
fatty acids)

DGLA Content (% of
biomass)

Nitrogen Starvation ~30% ~10%

Data from studies on Lobosphaera incisa P127.[6][7]

Biosynthesis of Dihomo-γ-Linolenic Acid
The biosynthesis of DGLA from the essential fatty acid linoleic acid (LA; 18:2, n-6) is a two-step

enzymatic process.

∆6 Desaturation: Linoleic acid is first converted to γ-linolenic acid (GLA) by the enzyme ∆6-

desaturase.[8]

Elongation: GLA is then elongated by a fatty acid elongase to form Dihomo-γ-linolenic acid.

[8]

In many organisms, DGLA is further converted to arachidonic acid (ARA) by the enzyme ∆5-

desaturase. The production of DGLA in engineered microorganisms often involves the

disruption or inhibition of this enzyme.[3][6]
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Enzymatic Conversions

Linoleic Acid (18:2, n-6) ∆6-Desaturase

γ-Linolenic Acid (18:3, n-6) Elongase

Dihomo-γ-Linolenic Acid (20:3, n-6) ∆5-Desaturase Arachidonic Acid (20:4, n-6)

Click to download full resolution via product page

Biosynthetic pathway of Dihomo-γ-Linolenic Acid from Linoleic Acid.

Experimental Protocols
Fermentation of Mortierella alpina for DGLA Production
This protocol is based on the industrial production of DGLA using a ∆5 desaturase-defective

mutant of Mortierella alpina S14.[4]

Materials:

Mortierella alpina S14 strain

Fermentation medium (e.g., 3.1% soy flour, 2% glucose)

50-L or 10-kL fermenter

Standard laboratory equipment for microbiology and fermentation

Procedure:

Prepare the fermentation medium and sterilize it in the fermenter.

Inoculate the fermenter with a seed culture of M. alpina S14.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1234111?utm_src=pdf-body-img
https://scispace.com/pdf/industrial-production-of-dihomo-g-linolenic-acid-by-a-d5-35619pw6mh.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Maintain the cultivation temperature at 26°C. Note: Shifting the temperature to 28°C has

been shown to decrease the percentage of DGLA in total fatty acids.[4]

Aerate and agitate the culture as required for optimal growth.

Monitor the fermentation process, including cell growth (dry cell weight) and glucose

consumption.

Harvest the fungal biomass after a set period (e.g., 7-12 days) when DGLA production is

maximal.[4]

Proceed with lipid extraction and fatty acid analysis.

Induction of DGLA Accumulation in Lobosphaera incisa
This protocol describes the induction of DGLA in the ∆5-desaturase mutant strain P127 of

Lobosphaera incisa through nitrogen starvation.[7]

Materials:

Lobosphaera incisa P127 strain

Standard growth medium for microalgae (e.g., mBG11)

Nitrogen-depleted growth medium

Photobioreactor or suitable cultivation flasks

Light source (e.g., 170 µmol photons m⁻² s⁻¹)

Centrifuge for harvesting biomass

Procedure:

Cultivate L. incisa P127 in a standard growth medium until a sufficient cell density is

reached.

Harvest the cells by centrifugation.
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Resuspend the cell pellet in a nitrogen-depleted medium at a specific biomass density (e.g.,

1 mg/mL).[7]

Cultivate the microalgae under continuous illumination for a period of up to 14 days to induce

nitrogen starvation and DGLA accumulation.[7]

Monitor the fatty acid profile and dry weight content periodically.

Harvest the biomass by centrifugation when DGLA content reaches its maximum (e.g., ~10%

of biomass).[7]

Freeze-dry the biomass for storage before lipid extraction.

Extraction and Quantification of DGLA from
Fungal/Microalgal Biomass
This is a general protocol for the extraction of total lipids and subsequent analysis of fatty acid

composition by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Freeze-dried fungal or microalgal biomass

Chloroform:methanol (2:1, v/v)

Internal standard (e.g., a deuterated fatty acid not present in the sample)

Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)

Hexane

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Capillary column suitable for fatty acid methyl ester (FAME) analysis

Workflow:
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Freeze-dried Biomass

Lipid Extraction
(e.g., Bligh-Dyer method)

Transesterification to FAMEs

GC-MS Analysis

Quantification
(using internal standard)

DGLA Concentration

Click to download full resolution via product page

Workflow for DGLA extraction and analysis.

Detailed Protocol:

Lipid Extraction (modified Bligh-Dyer method): a. Weigh a known amount of freeze-dried

biomass. b. Add a known amount of internal standard. c. Homogenize the biomass in a

mixture of chloroform:methanol:water. d. Separate the phases by centrifugation. e. Collect

the lower organic phase containing the lipids. f. Evaporate the solvent under a stream of

nitrogen.
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Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Resuspend the lipid extract in a

transesterification reagent (e.g., 2% H2SO4 in absolute ethanol).[7] b. Heat the mixture (e.g.,

at 85°C for 1.5 hours) to convert fatty acids to their methyl esters.[7] c. Add water to stop the

reaction and extract the FAMEs with hexane.

GC-MS Analysis: a. Inject the FAMEs in hexane into the GC-MS system. b. Use a suitable

temperature program to separate the FAMEs on the capillary column. c. The mass

spectrometer will identify the different FAMEs based on their mass spectra and retention

times. d. DGLA methyl ester will be identified by comparison with a known standard.

Quantification: a. The concentration of DGLA is determined by comparing the peak area of

the DGLA methyl ester to the peak area of the internal standard. b. A calibration curve with

known concentrations of DGLA standard should be used for accurate quantification.

Conclusion
While naturally occurring Dihomo-γ-linolenic acid is scarce, significant advancements in

biotechnology have enabled its production in high yields through the fermentation of genetically

engineered fungi, such as Mortierella alpina, and the cultivation of mutant microalgae like

Lobosphaera incisa. These microbial systems provide a scalable and controllable platform for

the production of DGLA, paving the way for further research into its therapeutic applications

and potential development into novel anti-inflammatory drugs. The detailed protocols provided

in this guide offer a foundation for researchers to explore and optimize the production and

analysis of this valuable fatty acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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